Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide

Description

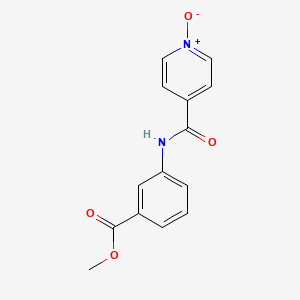

This compound is a benzoic acid derivative featuring:

- A methyl ester group at the carboxylic acid position.

- A 3-((4-pyridinylcarbonyl)amino) substituent, where the pyridine ring is oxidized to an N-oxide.

The N-oxide moiety enhances solubility and modulates electronic properties, influencing binding affinity to biological targets.

Properties

IUPAC Name |

methyl 3-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-14(18)11-3-2-4-12(9-11)15-13(17)10-5-7-16(19)8-6-10/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNZWWWPWYCJCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=[N+](C=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215410 | |

| Record name | Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65101-47-5 | |

| Record name | Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065101475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide typically involves multi-step organic reactions. One common method includes the initial formation of the benzoic acid derivative followed by the introduction of the pyridinylcarbonyl group through a coupling reaction. The methyl ester group is then introduced via esterification, and the final N-oxide formation is achieved through oxidation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide undergoes various chemical reactions, including:

Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to its corresponding amine derivative.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Further oxidized N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Esters with Amino Substituents

3-Amino-4-Methyl Benzoic Acid Methyl Ester

- Structure: Methyl ester with amino (-NH₂) and methyl (-CH₃) groups at positions 3 and 4, respectively.

- Synthesis : Produced via nitro reduction of 3-nitro-4-methyl benzoic acid methyl ester using acetic acid and iron .

- Key Difference : Lacks the 4-pyridinylcarbonyl group and N-oxide, resulting in simpler reactivity and lower molecular weight (MW: ~195 vs. ~328 for the target compound).

- Application : Intermediate in agrochemicals; less likely to exhibit thrombin inhibition due to absence of pyridine-derived pharmacophores.

4-Benzyloxybenzoic Acid Methyl Ester

Pyridine N-Oxide Derivatives

Otamixaban Intermediate (N-Oxide 49)

- Structure : Pyridine N-oxide core with a peptide-coupled benzoic acid ester .

- Key Similarity : Shares the N-oxide modification, critical for enhancing solubility and binding to thrombin’s active site.

- Key Difference : Otamixaban derivatives include a benzamidine group (a strong thrombin-binding motif), whereas the target compound lacks this feature.

- Activity : Otamixaban is a potent direct thrombin inhibitor (Ki < 1 nM), while the target compound’s activity remains uncharacterized but inferred to be weaker due to structural simplicity.

Heteroaromatic-Substituted Benzoic Acid Esters

Benzoic Acid, 3-Amino-4-[(4-Chlorophenylmethyl)amino]-, Methyl Ester

- Structure: Methyl ester with 3-amino and 4-(4-chlorobenzylamino) groups .

Benzoic Acid, 4-[1-Amino-2-(tert-butoxycarbonylamino)ethyl]-, Methyl Ester

- Structure : Methyl ester with a Boc-protected dipeptide-like side chain at position 4 .

- Key Difference : The tert-butoxycarbonyl (Boc) group provides steric bulk and protection for amines, unlike the pyridinylcarbonyl group’s planar aromaticity.

- Application : Likely used in peptide mimetics; unrelated to thrombin inhibition.

Physicochemical and Pharmacokinetic Comparisons

| Property | Target Compound | 3-Amino-4-Methyl Benzoic Acid Methyl Ester | Otamixaban Intermediate |

|---|---|---|---|

| Molecular Weight | ~328 g/mol | ~195 g/mol | ~600 g/mol |

| Water Solubility | Moderate (N-oxide enhances polarity) | Low | Low (benzamidine reduces solubility) |

| Key Functional Groups | Pyridinylcarbonylamino, N-oxide | Amino, methyl | Benzamidine, N-oxide |

| Biological Target | Thrombin (inferred) | Agrochemical intermediates | Thrombin (confirmed) |

Biological Activity

Benzoic acid derivatives have gained attention in medicinal chemistry due to their diverse biological activities. Among these compounds, Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide (CAS Number: 47523) has shown promising potential in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 272.26 g/mol. The chemical structure includes a benzoic acid core modified with a pyridinylcarbonyl group and an N-oxide functional group, which are crucial for its biological activity.

- Enzyme Inhibition : The compound has been reported to interact with various enzymes involved in metabolic pathways. In particular, it demonstrates inhibitory effects on proteolytic enzymes such as cathepsins B and L, which are critical in protein degradation pathways like the ubiquitin-proteasome system and autophagy-lysosome pathway .

- Antioxidant Activity : Studies indicate that benzoic acid derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models .

- Antimicrobial Effects : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness varies with structure modifications; for instance, certain derivatives showed enhanced activity against Staphylococcus aureus and Escherichia coli .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies

- Cellular Studies : In vitro studies using human foreskin fibroblasts demonstrated that the compound enhances the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway, suggesting its potential as an anti-aging agent by promoting protein homeostasis .

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzoic acid derivatives, including our compound of interest. Results indicated significant inhibition against E. faecalis, supporting its potential as a therapeutic agent in treating bacterial infections .

- Antioxidant Potential : Research indicated that derivatives of benzoic acid exhibit superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT). This suggests that modifications to the benzoic acid structure can enhance its ability to mitigate oxidative damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.